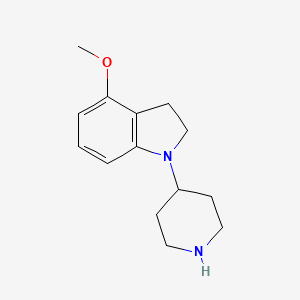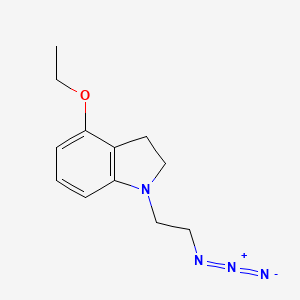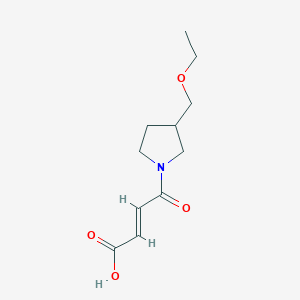
(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
“(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies . One such strategy involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon is known as "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions . For instance, it can participate in Leuckart –Wallach and Mannich reactions . It can also be readily converted into an enamine .
Scientific Research Applications
Spectroscopic Analysis and Anticancer Potential :
- A study by Zayed, El-desawy, and Eladly (2019) investigated two N-maleanilinic acid derivatives, including similar compounds to (E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, through spectroscopic methods. Their research found these derivatives to be highly effective against Hepatocellular carcinoma, Breast carcinoma, and Colon carcinoma cells (Zayed, El-desawy, & Eladly, 2019).
Synthesis of Novel Compounds with Antibacterial Activities :
- El-Hashash, Soliman, Bakeer, Mohammed, and Hassan (2015) utilized a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a key starting material for preparing a series of heterocyclic compounds. These compounds showed potential for antibacterial activities (El-Hashash et al., 2015).
Role in Heterocyclic Synthesis for Alkaloid Synthesis :
- A study by Hirai, Terada, Yamazaki, and Momose (1992) explored the asymmetric intramolecular Michael reaction of similar compounds. They produced chiral building blocks for alkaloid synthesis, indicating potential applications in synthetic chemistry (Hirai, Terada, Yamazaki, & Momose, 1992).
Applications in Luminescent Molecular Crystals :
- Research by Zhestkij, Gunina, Fisenko, Rubtsov, Shipilovskikh, Milichko, and Shipilovskikh (2021) involved the synthesis of a related compound used as a building block for organic molecular crystals. These crystals demonstrated stable photoluminescence, suggesting applications in materials science (Zhestkij et al., 2021).
Investigation of Molecular Properties via Quantum Chemistry :
- Bouklah, Harek, Touzani, Hammouti, and Harek (2012) conducted DFT and quantum-chemical calculations on derivatives of pyrrolidinones, which are structurally related to the compound of interest. This study provides insight into the electronic properties and molecular densities of these compounds (Bouklah et al., 2012).
Future Directions
properties
IUPAC Name |
(E)-4-[3-(ethoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-16-8-9-5-6-12(7-9)10(13)3-4-11(14)15/h3-4,9H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWPIUUVTHQVTD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1CCN(C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



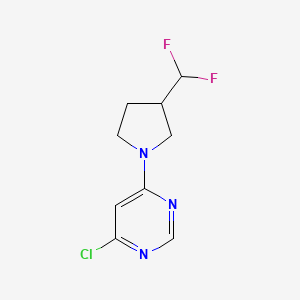

![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)
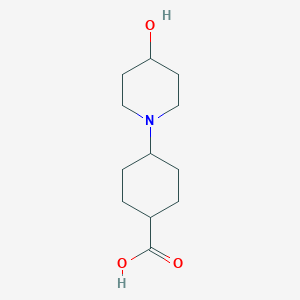


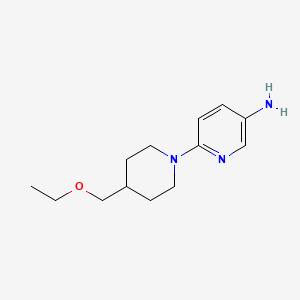


![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)
